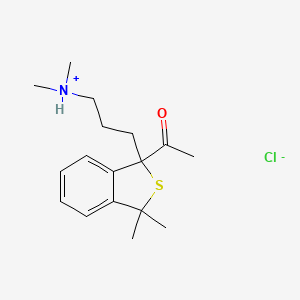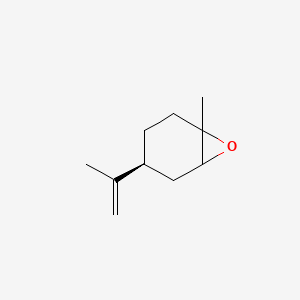
柠檬烯氧化物,(-)-
描述
Limonene oxide, (-)-, also known as (4R)-1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane, is a monoterpene epoxide derived from limonene. It is a colorless liquid with a characteristic citrus-like odor. This compound is found naturally in the essential oils of citrus fruits and is used in various industrial applications due to its unique chemical properties.
科学研究应用
Limonene oxide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polymers and copolymers.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential antitumoral and antinociceptive activities.
Industry: Utilized in the production of fragrances, flavors, and as a green solvent in cleaning products.
作用机制
Target of Action
Limonene oxide, (-)-, also known as L-1,2-Epoxylimonene, is a bioactive chemical . It has been found to have antimicrobial properties , acting primarily on the cytoplasmic membrane in Gram-positive bacterial cells and the outer membrane in Gram-negative bacteria .
Mode of Action
The mode of action of limonene oxide, (-)-, involves its interaction with these cellular targets, leading to changes in their function. For instance, it has been suggested that limonene inhibits viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . .
Biochemical Pathways
Limonene oxide, (-)-, affects various biochemical pathways. It has been found to have anti-inflammatory effects by reducing pro-inflammatory cytokines (TNF-α, IL-1β, COX-2), suppressing the TLR4/NF-κB/AP-1 signaling pathways, and modulating oxidative stress through Nrf2 activation . The exact biochemical pathways affected by limonene oxide, (-)-, and their downstream effects are complex and require further investigation.
Pharmacokinetics
It is known that the drug-like properties of limonene and its metabolites could be used to predict their in vivo pharmacokinetics and pharmacodynamic properties .
Result of Action
The result of limonene oxide, (-)-'s action at the molecular and cellular level includes the destruction of cell integrity and wall structure , damage to the cell membrane , and hindrance of ATP synthesis by inhibiting the activity of the respiratory complex and ATPase . These effects contribute to its antinociceptive and antitumoral activities .
Action Environment
The action, efficacy, and stability of limonene oxide, (-)-, can be influenced by various environmental factors. For instance, the photocatalytic degradation of pollutants results in an exceptionally selective catalyst for the aerobic limonene epoxidation to 1,2-limonene oxide under solar light irradiation . .
生化分析
Biochemical Properties
The biocatalytic epoxidation of both enantiomers of limonene was carried out in the presence of a peroxygenase-containing preparation from oat (Avena sativa) flour . Different reaction profiles were observed depending on the starting enantiomer of limonene, but in both cases, the 1,2-monoepoxide was obtained as the main product with excellent diastereoselectivity .
Cellular Effects
These include antitumor, antiviral, anti-inflammatory, and antibacterial activities .
Temporal Effects in Laboratory Settings
In laboratory settings, “Limonene oxide, (-)-” has shown stability and effectiveness. Trans-1,2-monoepoxide and cis-1,2-monoepoxide were isolated from the reaction of ®-limonene and (S)-limonene, respectively, and the reactions were scaled-up to 0.17 M substrate concentration .
Metabolic Pathways
“Limonene oxide, (-)-” is involved in the metabolic pathways of limonene. Limonene and its metabolites, including “Limonene oxide, (-)-”, can interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions
Limonene oxide can be synthesized through the epoxidation of limonene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a tungsten-based catalyst. This reaction is typically carried out at a temperature of 323 K in a solvent-free environment, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of limonene oxide often employs similar epoxidation techniques but on a larger scale. The process involves the use of environmentally friendly oxidants and catalysts to ensure high efficiency and minimal environmental impact. The reaction conditions are optimized to maximize yield and purity of the product .
化学反应分析
Types of Reactions
Limonene oxide undergoes various chemical reactions, including:
Oxidation: Limonene oxide can be further oxidized to produce carveol and carvone.
Reduction: It can be reduced to form diols under specific conditions.
Substitution: Limonene oxide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with limonene oxide under acidic or basic conditions.
Major Products
Carveol: Formed through partial oxidation.
Carvone: Produced via complete oxidation.
Diols: Result from reduction reactions.
Various derivatives: Formed through substitution reactions.
相似化合物的比较
Similar Compounds
Limonene: The parent compound from which limonene oxide is derived.
Carveol: An oxidation product of limonene oxide.
Carvone: Another oxidation product of limonene oxide.
Limonene dioxide: A related epoxide with two epoxide groups.
Uniqueness
Limonene oxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
属性
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-IDKOKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; cool minty aroma | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
203719-53-3 | |
| Record name | Limonene oxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Limonene oxide, (-) has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
ANone: Researchers utilize various techniques to characterize limonene oxide, (-), including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify limonene oxide, (-) in complex mixtures, like essential oils. [, , , , ]
- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR provide detailed structural information about limonene oxide, (-). [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in limonene oxide, (-). [, ]
A: Research indicates that exposure to oxygen and heat can significantly alter the aroma profile of essential oils containing limonene oxide, (-). Specifically, these conditions promote the formation of limonene oxide isomers and L-carvone, contributing to sweet, floral, and minty notes. []
A: Studies have shown that limonene oxide, (-) readily sorbs into LDPE. Interestingly, the presence of LDPE appears to slow down the oxidation process compared to a control without LDPE. This suggests LDPE might offer a level of protection against oxidation. []
A: Yes, limonene oxide, (-) serves as a valuable monomer for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. [, , , ]
A: Limonene oxide, (-) can be polymerized to form poly(limonene carbonate) using carbon dioxide (CO2) and a suitable catalyst. [, ] It can also be copolymerized with anhydrides, such as phthalic anhydride, to produce polyesters. [, ]
A: Limonene oxide, (-) acts as a substrate in the cycloaddition reaction with CO2 to produce cyclic carbonates. This reaction is often catalyzed by metal complexes, like zirconium or aluminum-based catalysts, in conjunction with a co-catalyst such as tetra-n-butylammonium bromide. [, ]
A: Yes, density functional theory (DFT) calculations have been used to investigate the Meinwald rearrangement of limonene oxide, (-), providing insights into reaction mechanisms and energetics. []
A: The stereochemistry of limonene oxide plays a crucial role in its reactivity. For instance, cis-limonene oxide and trans-limonene oxide lead to different products in the Meinwald rearrangement. [] Similarly, the stereochemistry of the epoxide influences the stereoregularity of the resulting polycarbonate in the copolymerization with CO2. []
A: Yes, researchers have developed techniques to separate the cis- and trans-isomers of limonene oxide. One method involves a water-promoted kinetic separation, achieving high diastereoselectivity. [] Another approach utilizes aqueous mercury(II)-mediated or acid-catalyzed hydration. []
A: While limonene oxide, (-) is a bio-based compound, research on its environmental impact and degradation pathways is still developing. Understanding its fate in the environment and potential for biodegradation is crucial for sustainable applications. [, ]
A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) or olfactometry (O), is commonly employed to separate, identify, and quantify limonene oxide, (-) in complex matrices like essential oils. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


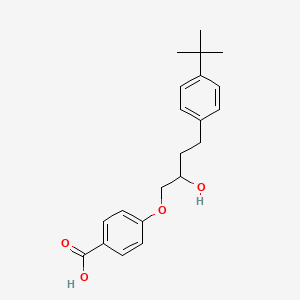
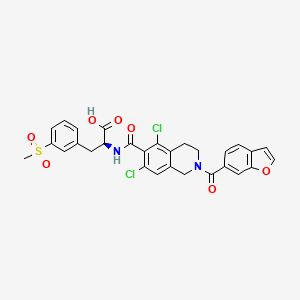
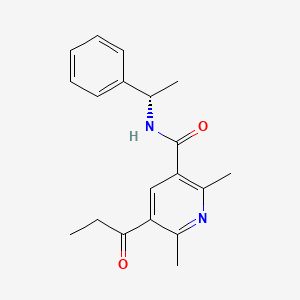
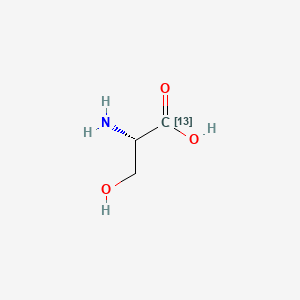
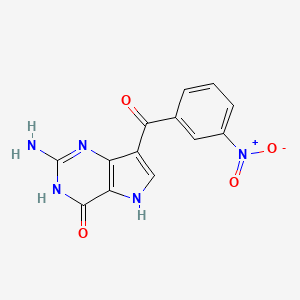
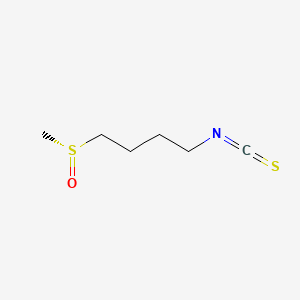
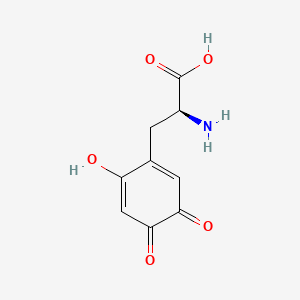
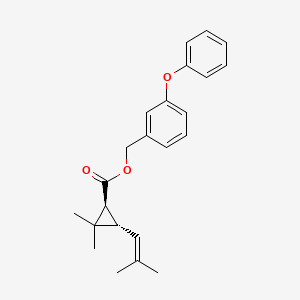
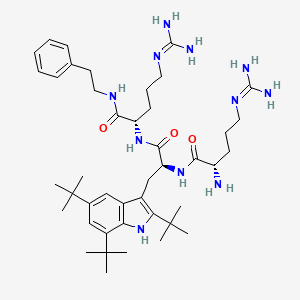
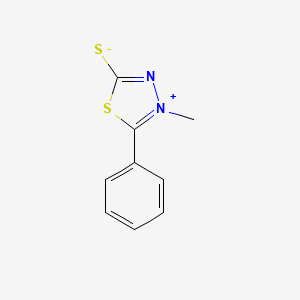
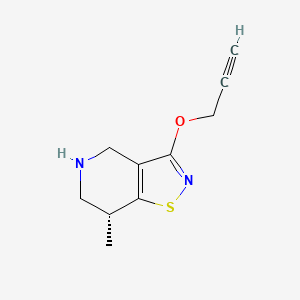
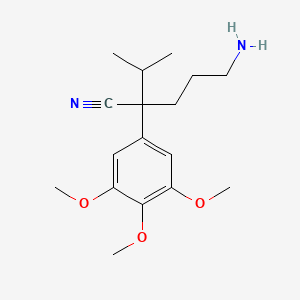
![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)
